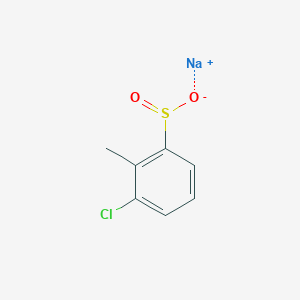
4-(Aminomethyl)-3,5-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3,5-dibromophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dibromophenol structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dibromophenol with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,5-dibromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-3,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
科学的研究の応用
4-(Aminomethyl)-3,5-dibromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Aminomethyl)-3,5-dibromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the dibromo groups.
4-(Aminomethyl)indole: Contains an indole ring instead of a phenol ring.
Aminomethylphosphonic acid: Contains a phosphonic acid group instead of a phenol ring .
Uniqueness
4-(Aminomethyl)-3,5-dibromophenol is unique due to the presence of both aminomethyl and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC名 |
4-(aminomethyl)-3,5-dibromophenol |
InChI |
InChI=1S/C7H7Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
InChIキー |
SCHXLQWFKIJXGK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)CN)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)


![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)










